REACTION_CXSMILES
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[Al+3].[Cl-].[Cl-].[Cl-].[C:5]1([NH:11][C:12](=[O:17])[C:13](Br)([CH3:15])[CH3:14])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>>[CH3:14][C:13]1([CH3:15])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:11][C:12]1=[O:17] |f:0.1.2.3|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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above (5 g) is heated slowly to about 135°-140° C.
|
Type
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TEMPERATURE
|
Details
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maintained at this temperature for about 10-15 min
|
Duration
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12.5 (± 2.5) min
|
Type
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EXTRACTION
|
Details
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the residue is extracted with ether
|
Type
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EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
is washed with 1N HCl, 10% aqueous sodium carbonate
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
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filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
affording a solid
|
Type
|
CUSTOM
|
Details
|
The solid is purified by flash chromatography (silica gel; 2% methanol/methylene chloride)
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Name
|
|
Type
|
product
|
Smiles
|
CC1(C(NC2=CC=CC=C12)=O)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |